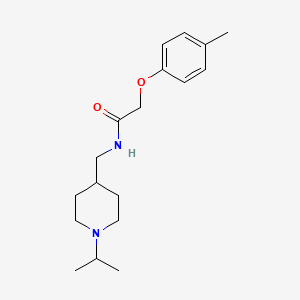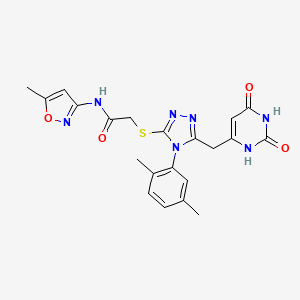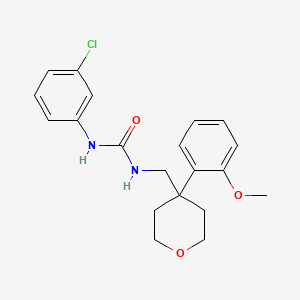
1-(3-chlorophenyl)-3-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-3-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.
Applications De Recherche Scientifique
Corrosion Inhibition
A study by Bahrami and Hosseini (2012) explored the inhibition effect of organic compounds on mild steel corrosion in 1 M hydrochloric acid solution. Although the specific compound was not directly studied, similar organic compounds were investigated for their corrosion inhibition properties. These compounds showed good performance as inhibitors, suggesting potential applications for related organic urea compounds in protecting steel against corrosion. The adsorption of the inhibitors on the steel surface was confirmed to obey the Langmuir adsorption isotherm, indicating efficient surface coverage and corrosion protection (Bahrami & Hosseini, 2012).
Anticancer Potential
Thomas et al. (2019) synthesized pyrazole derivatives and evaluated their potential as anticancer agents. Their study highlighted the synthesis, electronic structure, physico-chemical properties, and docking analysis of compounds structurally similar to the one . These derivatives exhibited significant potential as photosensitizers in photovoltaic systems and showed promising results in docking studies against human enzymes, suggesting a negative response against certain cancer targets. This indicates that similar compounds could be explored for their anticancer properties (Thomas et al., 2019).
Gelation Properties
Lloyd and Steed (2011) researched the gelation capabilities of a urea compound, noting how the morphology and rheology of gels could be influenced by the identity of anions. This study suggests that compounds with urea functionalities can form hydrogels under certain conditions, which could be pertinent for designing materials with specific mechanical properties or for biomedical applications. The ability to tune gel properties through chemical modification opens up research avenues for related compounds in material science (Lloyd & Steed, 2011).
Synthesis of Labeled Compounds for Studies
Liu et al. (2011) detailed the synthesis of a carbon-14 labeled novel fungicide for use as a radiotracer in various studies, including metabolism, toxicology, and environmental fate. While this study focuses on a specific fungicide, the methodology and approach to synthesizing labeled compounds could be applicable to the compound , facilitating research into its biological and environmental behaviors (Liu et al., 2011).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-25-18-8-3-2-7-17(18)20(9-11-26-12-10-20)14-22-19(24)23-16-6-4-5-15(21)13-16/h2-8,13H,9-12,14H2,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUIUUWMTQNBIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



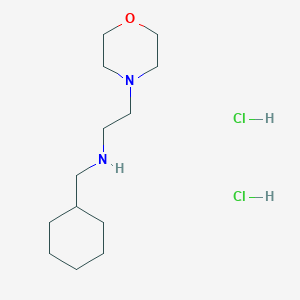
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide](/img/structure/B2645001.png)
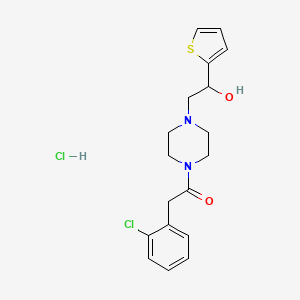

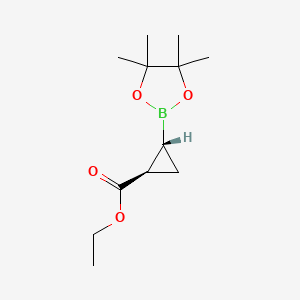
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(tert-butyl)benzamide](/img/structure/B2645008.png)
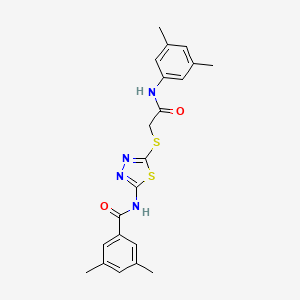

![N-(2-chlorobenzyl)-2-(1,5-dioxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2645015.png)
